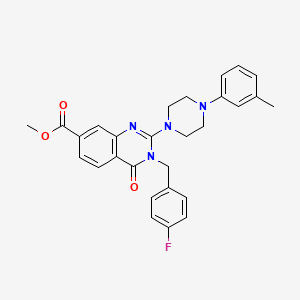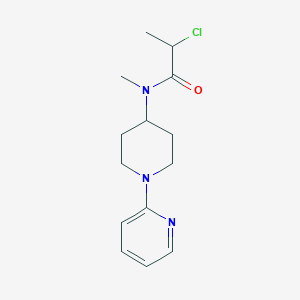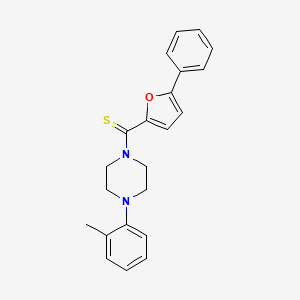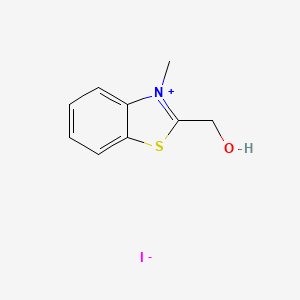
Benzofuran-2-yl(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Synthesis Analysis
The synthesis of a few 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives has been outlined in the literature . A three-step synthetic protocol was followed to synthesize a new series of these compounds .Molecular Structure Analysis
The molecular structure of Benzofuran-2-yl(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone is complex, with benzofuran as the core structure. It also contains a morpholinopyrimidine group and a piperazine group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
Benzofuran derivatives have been used in the synthesis of coumarins to obtain new candidates for treating Alzheimer’s Disease (AD). An unusual rearrangement of a benzopyran group to a benzofuran group occurred during this synthesis, offering a novel synthesis pathway of these benzofuran derivatives .
Inhibitory Activity on Acetylcholinesterase
All of the benzofuran derivatives have weak anti-AChE activities compared with the reference compound, donepezil . This makes them potential candidates for the development of novel AChE inhibitors for treating Alzheimer’s disease (AD).
Antibacterial Activity
The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Anticancer Activities
Literature has shown that some substituted benzofurans have dramatic anticancer activities . For instance, compound 36 was found to have significant cell growth inhibitory effects in different types of cancer cells .
Synthesis of Novel Furan Derivatives
Benzofuran derivatives have taken on a special position in the realm of medicinal chemistry. An essential synthetic technique in the search for new drugs is the inclusion of the furan nucleus .
Creation of Innovative Antibacterial Agents
Due to the numerous methods by which furans derivatives can be made as well as their numerous structural reactions, the field of organic chemistry and medicinal chemistry offers a wide range of prospects .
Direcciones Futuras
Benzofuran and its derivatives have attracted considerable attention in the field of drug discovery . There is an urgent need to develop new therapeutic agents, and benzofuran derivatives are seen as a promising area for future research . The full therapeutic potential of benzofuran-based compounds can be utilized for the treatment of microbial diseases .
Mecanismo De Acción
Target of Action
The primary targets of Benzofuran-2-yl(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system, while COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .
Mode of Action
This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of nitric oxide and prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The inhibition of iNOS and COX-2 disrupts the biochemical pathways that lead to the production of nitric oxide and prostaglandins . This results in a decrease in the concentration of these pro-inflammatory mediators, reducing inflammation and its associated symptoms .
Pharmacokinetics
The compound’s ability to inhibit the production of nitric oxide at non-cytotoxic concentrations suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is a significant reduction in the inflammatory response. Specifically, it has been shown to dramatically reduce iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . This leads to a decrease in the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .
Action Environment
The action of Benzofuran-2-yl(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone is influenced by the environment in which it is used. For instance, in the context of an inflammatory response, the presence of lipopolysaccharides (LPS) can stimulate the production of iNOS and COX-2 . The compound’s efficacy in inhibiting these enzymes, and thus the inflammatory response, may therefore be influenced by the presence and concentration of such stimulatory factors .
Propiedades
IUPAC Name |
1-benzofuran-2-yl-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c27-21(18-13-16-3-1-2-4-17(16)29-18)26-7-5-24(6-8-26)19-14-20(23-15-22-19)25-9-11-28-12-10-25/h1-4,13-15H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPMWPGVZFGIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-2-yl(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


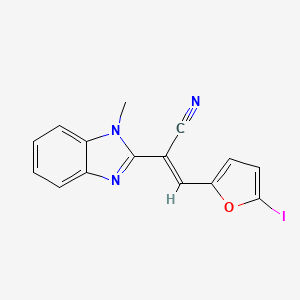
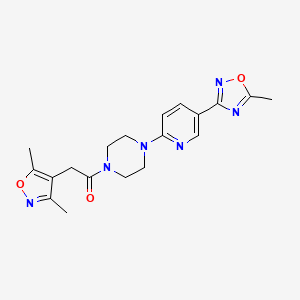
![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2946330.png)
![5-(4-Methylpiperidin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2946332.png)
![1-butyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2946333.png)
![6-piperazin-1-yl-N,N-dipropyl-5-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]nicotinamide](/img/structure/B2946334.png)
![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2946337.png)
![N-[1-[4-(Triazol-1-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2946338.png)
![2-{[1-(2-hydroxycyclopentyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2946339.png)
